molecular formula C10H16N2O3 B6232119 ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate CAS No. 473923-54-5

ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate

Cat. No.: B6232119
CAS No.: 473923-54-5
M. Wt: 212.25 g/mol
InChI Key: LMNSDABWIORHPT-YUMQZZPRSA-N
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Description

Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-piperazine ring system. The molecule includes a ketone group at position 4 and an ethyl ester moiety at position 6, with stereochemical specificity at the 6S and 8aS positions (Figure 1). The compound’s synthesis typically involves multi-step reactions, including cyclization and esterification, as inferred from analogous procedures in related pyrrolo-piperazine derivatives (e.g., General Procedure X in ). Its structural complexity necessitates advanced characterization techniques such as NMR, IR, and X-ray crystallography, as highlighted in and .

Properties

CAS No.

473923-54-5

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl (6S,8aS)-4-oxo-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-5-11-6-9(13)12(7)8/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

LMNSDABWIORHPT-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]2N1C(=O)CNC2

Canonical SMILES

CCOC(=O)C1CCC2N1C(=O)CNC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]piperazine Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the bicyclic core structure.

    Esterification: The carboxylate group is introduced via esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can be contextualized against related compounds, as outlined below:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name (CAS or Source) Structural Features Key Differences Biological/Physicochemical Implications Reference
Target Compound Pyrrolo[1,2-a]piperazine core; ethyl ester at C6; 4-oxo group; (6S,8aS) stereochemistry N/A Enhanced lipophilicity due to ethyl ester; stereospecific interactions
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (1029721-02-5) Pyrazolo[1,5-a]pyrazine core; carboxylic acid at C2; 4-oxo group Pyrazole vs. pyrrolidine ring; carboxylic acid vs. ethyl ester Lower lipophilicity; potential for ionic interactions
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (86477-09-0) Pyrrolo[1,2-b]pyrazole core; ethyl ester at C2; no oxo group Pyrazole vs. piperazine ring; absence of 4-oxo group Reduced hydrogen-bonding capacity; altered ring conformation
Methyl 1-[2-(aryl)-2-oxoethyl]pyrrole-2-carboxylate derivatives () Aryl-substituted pyrrolo[1,2-a]pyrazinone; methyl ester at C2 Methyl ester vs. ethyl ester; aryl substituents vs. fused piperazine Variable bioavailability depending on substituent polarity
Eszopiclone derivative () Pyrrolo[3,4-b]pyrazine core; 4-methylpiperazinecarboxylate; 5-chloro-2-pyridinyl Larger substituents; chloro-pyridinyl group Higher protein binding (52–59%); potential CNS activity

Key Findings:

Pyrazolo[1,5-a]pyrazine derivatives (e.g., CAS 1029721-02-5) exhibit lower similarity (0.79) due to differences in ring saturation and substituent positioning.

Methyl esters () offer reduced steric hindrance but lower metabolic stability compared to ethyl esters.

Stereochemical Considerations: The (6S,8aS) configuration in the target compound likely imposes a specific ring puckering geometry, as defined by Cremer-Pople coordinates (). This contrasts with non-chiral analogs (e.g., derivatives), which lack stereochemical constraints.

Synthetic Pathways: Synthesis of the target compound may involve cyclization strategies similar to those in (e.g., coupling ethyl esters with bicyclic amines). highlights the use of monochloroacetic acid and phenyl isothiocyanate for functionalizing heterocycles, suggesting adaptable methods for introducing oxo or thioamide groups.

Biological Activity

Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique octahydropyrrolo structure, which contributes to its biological activity. Its molecular formula is C10H14N2O3C_{10}H_{14}N_{2}O_{3}, and it has a molecular weight of approximately 198.23 g/mol.

Research indicates that compounds within the piperazine family, including this compound, can interact with various neurotransmitter systems. The following mechanisms have been identified:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft .
  • Dopaminergic Activity : Some studies suggest that piperazine derivatives can modulate dopamine release and reuptake, potentially impacting mood and cognitive functions .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in treating infections caused by these microorganisms.

Neuropharmacological Effects

In animal models, the compound has been evaluated for its neuropharmacological effects. Notable observations include:

  • Anxiolytic Effects : Behavioral tests indicated that administration of the compound reduced anxiety-like behaviors in rodents.
  • Cognitive Enhancement : The compound has shown promise in improving memory retention in tasks requiring spatial navigation.

Case Studies

  • Animal Model Study : A study involving mice demonstrated that this compound administered at doses of 10 mg/kg improved performance in the Morris water maze test compared to control groups. This suggests enhancement in spatial memory and learning capabilities.
  • In Vitro Study on Acetylcholinesterase : A series of assays revealed that the compound inhibited acetylcholinesterase with an IC50 value of 50 µM. This inhibition is significant as it may lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive functions.

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